(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
InChI Key |
YLLORXQFHZAMRT-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Ligand Design and Applications in Asymmetric Catalysis
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine and Derivatives as Chiral Ligands
This compound belongs to the C2-symmetric diamine class of ligands, which are renowned for their effectiveness in a variety of metal-catalyzed asymmetric reactions. When this diamine chelates to a transition metal, such as ruthenium, rhodium, or iridium, it creates a stable and well-defined chiral environment around the metal's active site. This chiral pocket is fundamental to achieving high levels of stereocontrol, as it forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one of the two possible enantiomeric products.
The catalytic efficacy of ligands derived from this compound is profoundly influenced by its molecular structure. The relationship between the ligand's structure and the catalyst's activity and selectivity is a central theme in catalyst design. Key structural elements include the chiral backbone, the nature of the substituents on the nitrogen atoms, and the electronic properties of the aromatic ring.
Aryl Substituent: The 4-methoxyphenyl (B3050149) group on the chiral center plays a crucial role in influencing the electronic and steric environment. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density at the metal center, thereby modulating the catalyst's reactivity. Its position on the phenyl ring also contributes to the steric bulk that helps to control the enantioselectivity of the reaction.
N-Substituents: One of the most common modifications to this ligand scaffold is the introduction of substituents on the nitrogen atoms, particularly sulfonyl groups (e.g., tosyl or mesyl groups). These N-sulfonylated diamine ligands, when complexed with ruthenium(II), form highly effective catalysts for asymmetric transfer hydrogenation. youtube.com The acidic N-H proton in these complexes plays a direct role in the catalytic cycle, participating in the hydrogen transfer mechanism. The nature of the sulfonyl group can be varied to fine-tune the catalyst's steric and electronic properties.
The modification of these structural features allows for the systematic optimization of the catalyst for a specific substrate and reaction, a concept central to understanding structure-activity relationships. nih.govlboro.ac.ukelsevierpure.com
The ability to rationally modify, or "tune," the structure of this compound is a powerful tool for enhancing stereoselectivity in asymmetric catalysis. By systematically altering the ligand's architecture, chemists can create a library of catalysts with varying properties, allowing for the selection of the optimal catalyst for a given transformation.
For instance, the steric hindrance and electronic nature of the catalyst can be adjusted by changing the substituents on the diamine's nitrogen atoms or the aromatic ring. This tuning process is critical for achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. A well-designed ligand creates a highly organized transition state where the energy difference between the pathways leading to the two different enantiomers is maximized, resulting in the formation of predominantly one product. This principle allows for the development of catalysts with exceptional levels of control over the stereochemical outcome of a reaction.
Transition Metal-Catalyzed Asymmetric Reactions
Complexes formed between this compound derivatives and transition metals are potent catalysts for a range of important chemical transformations, most notably asymmetric hydrogenation.
Asymmetric hydrogenation is a powerful method for producing chiral compounds by adding two hydrogen atoms across a double bond with high stereocontrol. Catalysts derived from this compound and its N-sulfonylated analogues have proven particularly effective in the hydrogenation of prochiral ketones and imines. youtube.com
The asymmetric hydrogenation of imines and ketimines is one of the most direct routes to synthesize optically active amines, which are valuable intermediates for pharmaceuticals and other biologically active molecules. Imines can be challenging substrates due to potential issues with hydrolysis and catalyst inhibition by the product amine. youtube.com
Ruthenium catalysts bearing N-sulfonylated diamine ligands are highly effective for this transformation, often proceeding via a transfer hydrogenation mechanism where a hydrogen donor like isopropanol (B130326) or formic acid is used instead of molecular hydrogen. These catalytic systems can achieve high conversions and excellent enantioselectivities for a variety of imine substrates. Iridium-based catalysts have also been developed for the direct hydrogenation of challenging N-alkyl imines, achieving high enantioselectivity. nih.gov
| Substrate (Imine) | Catalyst System | Enantiomeric Excess (ee) | Reference |
| N-Aryl Imine | Iridium-MaxPHOX | Up to 94% | nih.gov |
| General Ketimines | Ruthenium-Diamine Complex | High | youtube.com |
| This table presents representative data for the catalyst class. |
The reduction of nitroalkenes offers a valuable pathway to chiral primary amines. The nitro group can be hydrogenated to an amino group, and the carbon-carbon double bond can be reduced simultaneously. This transformation is crucial for synthesizing important building blocks for more complex molecules. ursinus.edu
The asymmetric hydrogenation of nitroalkenes can be achieved with high efficiency and enantioselectivity using catalysts based on transition metals like rhodium and iridium, paired with chiral ligands. rsc.orgrsc.org While direct use of this compound is less commonly cited for this specific reaction compared to chiral phosphine (B1218219) ligands, the principles of creating a chiral environment are the same. The reaction typically proceeds via the formation of a chiral nitroalkane intermediate, which is then further reduced to the corresponding chiral amine. nih.govresearchgate.net Transfer hydrogenation methods, which utilize milder conditions, are also effective for the reduction of nitroalkenes to primary amines. ursinus.edu
| Substrate (Nitroalkene) | Catalyst System | Enantiomeric Excess (ee) | Reference |
| α,β-disubstituted nitroalkenes | Rhodium/JosiPhos | Up to 94% | rsc.org |
| β,β-disubstituted nitroalkenes | Iridium/Spiro Amino-Phosphine | High | rsc.org |
| This table illustrates the performance of catalyst systems in the asymmetric hydrogenation of nitroalkenes. |
Asymmetric Transfer Hydrogenation
This compound belongs to the class of C2-symmetric vicinal diamines, which are foundational ligands in the field of asymmetric catalysis. A primary application for this ligand scaffold is in asymmetric transfer hydrogenation (ATH). In this reaction, hydrogen is transferred from a source molecule, such as isopropanol or formic acid, to a substrate, typically a ketone or imine, to produce a chiral alcohol or amine. The process is catalyzed by a metal complex, most commonly ruthenium, bearing a chiral ligand to induce enantioselectivity.
The quintessential example of this chemistry involves catalysts of the type [RuCl(arene)(N-tosyldiamine)], pioneered by Noyori and Ikariya. While direct data for this compound is not prevalent in readily accessible literature, the closely related and extensively studied ligand, (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), provides a clear blueprint for its expected role. thermofisher.comsigmaaldrich.comnih.gov The N-tosyl group on the diamine ligand is crucial; it forms an amidic N-H proton that participates in the catalytic cycle, facilitating the hydrogen transfer via a six-membered pericyclic transition state. thieme-connect.de This mechanism, often referred to as a "metal-ligand bifunctional" catalysis, is responsible for the high efficiency and enantioselectivity observed. thieme-connect.de
Ruthenium catalysts bearing these chiral N-tosylated diamines are highly effective for the reduction of a wide array of aryl ketones. chemspider.com The catalyst generated from [RuCl2(p-cymene)]2 and a chiral monotosylated diamine can reduce acetophenone (B1666503) and its derivatives with high conversion rates and excellent enantiomeric excess (ee). thieme-connect.de The reaction is typically conducted in a formic acid/triethylamine mixture, which serves as the hydrogen source. The stereochemical outcome is dependent on the chirality of the diamine ligand used.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Ketones using a Ru(II)/Chiral Monotosylated Diamine Catalyst System Data is representative of catalyst systems using ligands analogous to this compound.
| Substrate | Chiral Ligand Type | Catalyst System | Solvent System | Yield (%) | ee (%) | Ref |
| Acetophenone | cis-1-aminoindan-2-ol | [RuCl2(p-cymene)]2/Ligand | iPrOH/KOH | 99 | 95 | thieme-connect.de |
| Acetophenone | (R,R)-TsDPEN | [RuCl2(p-cymene)]2/Ligand | HCOOH/NEt3 | >95 | 98 | sigmaaldrich.com |
| 1-Tetralone | cis-1-aminoindan-2-ol | [RuCl2(p-cymene)]2/Ligand | iPrOH/KOH | 99 | 98 | thieme-connect.de |
| 2-Chloroacetophenone | (R,R)-TsDPEN | Ir-CsDPEN | Water/HCOONa | >99 | 95 | chemspider.com |
Catalytic Asymmetric Carbon-Carbon Bond Formations (e.g., Nitro-Mannich, Allylic Alkylation)
The chiral 1,2-diamine scaffold is also instrumental in guiding stereoselectivity in various catalytic asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular frameworks from simpler precursors.
Nitro-Mannich (aza-Henry) Reaction: The nitro-Mannich reaction involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. researchgate.net These products are highly valuable as they contain two nitrogen functional groups and can be readily transformed into synthetically useful 1,2-diamines upon reduction of the nitro group. researchgate.netacs.org The asymmetric variant of this reaction often employs a chiral metal complex to control the facial selectivity of the nucleophilic attack. Copper(I) and Copper(II) complexes featuring chiral bidentate ligands, such as those derived from 1,2-diamines, have been successfully used. For example, a one-pot reaction sequence involving a nitro-Mannich reaction followed by reduction and cyclization can lead to stereochemically defined indolines and tetrahydroquinolines. researchgate.net While specific examples using this compound as the ligand are not prominent, related chiral diamines are key to achieving high diastereoselectivity and enantioselectivity in these transformations. nih.gov
Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed asymmetric allylic alkylation is a powerful method for forming new C-C bonds. thieme-connect.denih.gov In this reaction, a nucleophile attacks an allylic substrate that has been activated by a Pd(0) catalyst. The enantioselectivity is controlled by a chiral ligand bound to the palladium center. Ligands based on the 1,2-diamine framework, such as the Trost ligand (a C2-symmetric 1,2-diaminocyclohexane derivative), are highly effective. These ligands create a well-defined chiral pocket around the metal center, which differentiates the two faces of the π-allyl-palladium intermediate, guiding the nucleophile to attack from a specific direction. thieme-connect.de This strategy has been applied to the synthesis of a wide range of chiral molecules, including precursors to the vascular disease drug Cetiedil. nih.gov
Table 2: Representative Data for Asymmetric C-C Bond Forming Reactions using Chiral Diamine-based Catalysts Data is representative of catalyst systems using ligands analogous to this compound.
| Reaction Type | Substrate/Nucleophile | Ligand Type | Catalyst System | Yield (%) | ee (%) | Ref |
| Nitro-Mannich | N-PMP-imine / Trimethylsilylnitropropanate | tBu-BOX | Cu(OTf)2 | 89 | 94 | acs.org |
| Allylic Alkylation | Allyl enol carbonate / - | (S,S)-Trost Ligand | Pd2(dba)3 | 98 | 97 | nih.gov |
| α-addition of ketimine to aldimine | CF3-ketimine / N-Boc-aldimine | Ph-FOXAP | Cu(I) | 88 | 98 | nih.gov |
Role as Chiral Building Blocks in Complex Molecule Synthesis
Beyond its use as a ligand, this compound is itself a valuable chiral building block. The term "chiral building block" refers to a relatively simple, enantiomerically pure molecule that can be incorporated into the synthesis of a larger, more complex target molecule, transferring its chirality to the final product. nih.gov The use of such building blocks is a cornerstone of modern medicinal and agrochemical research, as the biological activity of a compound often resides in a single enantiomer. lifechemicals.com
The 1,2-diamine motif is a common feature in many biologically active compounds and natural products. The presence of two nitrogen atoms at defined stereocenters provides a rigid scaffold for the spatial projection of various functional groups, which is crucial for effective interaction with biological targets like enzymes and receptors. lifechemicals.com
Precursors for Pharmaceutically Relevant Scaffolds
The vicinal diamine structure is a key element in numerous pharmaceutically relevant scaffolds. Conformationally restricted diamines are particularly attractive in drug design because they reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. lifechemicals.com
This compound serves as a precursor for the synthesis of complex heterocyclic systems. For example, 1,2-diamines are direct precursors to piperazinones, a scaffold found in various biologically active molecules. Furthermore, synthetic routes involving the elaboration of 1,2-diamines can lead to important structures like indolines and tetrahydroquinolines. researchgate.net A common strategy involves a reaction sequence where a diamine is formed in situ via a nitro-Mannich reaction and subsequent reduction, followed by a palladium-catalyzed N-arylation to construct the heterocyclic ring system. researchgate.net The 4-methoxyphenyl group present in the title compound can also influence pharmacokinetic properties and provides a potential site for further chemical modification.
Applications in Agrochemical Synthesis
The principles of chirality that are vital in pharmaceuticals are equally important in agrochemicals. The development of single-enantiomer agrochemicals is a growing trend, driven by the desire to increase efficacy, reduce application rates, and minimize off-target environmental effects. nih.govacs.org
Chiral 1,2-diamines have emerged as a promising scaffold for the discovery of new agrochemicals. acs.orgnih.gov In a recent study, a series of novel compounds were synthesized by derivatizing a core structure of chiral 1,2-diphenylethylenediamine, which is structurally analogous to this compound. These derivatives were tested for their biological activities and showed significant potential as new agricultural agents. acs.orgnih.gov Specifically, several compounds exhibited potent antiviral activity against the tobacco mosaic virus (TMV) and displayed broad-spectrum fungicidal activities against pathogens like Fusarium oxysporum. acs.orgnih.gov This research demonstrates that the chiral diamine framework is a viable starting point for creating new, effective agents for crop protection. acs.orgnih.gov
Coordination Chemistry of 1r 1 4 Methoxyphenyl Ethane 1,2 Diamine Complexes
Formation of Metal-Diamine Complexes
The formation of metal complexes with (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine is anticipated to proceed through the donation of the lone pair of electrons from each of the two nitrogen atoms to a metal center. This interaction leads to the formation of a stable chelate ring, a characteristic feature of 1,2-diamine ligands. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to enhance the basicity of the nitrogen atoms, thereby influencing the stability of the resulting metal complexes.
The synthesis of such complexes typically involves the reaction of the diamine ligand with a metal salt in a suitable solvent. For instance, transition metal(II) acetate (B1210297) complexes of N,N'-dibenzylethane-1,2-diamine have been synthesized, suggesting a similar approach could be employed for this compound. nih.gov
The primary coordination mode for 1,2-diamines like this compound is bidentate chelation, where both nitrogen atoms bind to the same metal ion to form a five-membered ring. wikipedia.org This mode of coordination is well-documented for analogous ligands such as 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN).
While bidentate coordination is most common, the possibility of tridentate coordination cannot be entirely ruled out under specific circumstances, potentially involving the oxygen atom of the methoxy group. However, the formation of a larger and likely less stable chelate ring would be required. In most scenarios, the two nitrogen atoms of the ethylenediamine (B42938) backbone are the primary donor sites. bham.ac.uk
The chirality of this compound plays a crucial role in determining the three-dimensional structure of its metal complexes. The (1R) configuration dictates a specific conformation of the five-membered chelate ring upon coordination to a metal center.
For the analogous (1S,2S)-1,2-diphenylethylenediamine, the diamine chelate ring adopts a λ (lambda) gauche conformation. nih.gov This is a direct consequence of the stereochemistry at the carbon atoms, which forces the phenyl groups into axial positions to minimize steric hindrance. nih.gov By analogy, the (1R) configuration of 1-(4-Methoxyphenyl)ethane-1,2-diamine would be expected to induce a specific, predictable conformation in its metal complexes, which is critical for applications in asymmetric catalysis.
Spectroscopic and Structural Characterization of Complexes (e.g., X-ray Crystallography)
The characterization of metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to a metal center is typically evidenced by a shift in the N-H stretching and bending frequencies in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would show changes in the chemical shifts of the protons and carbons of the ligand upon complexation.
UV-Visible Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the UV-Visible spectrum, corresponding to d-d transitions or charge-transfer bands.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes. ijcce.ac.ir It provides detailed information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring. For example, the crystal structures of Ni(II) and Cu(II) complexes with N,N'-dibenzylethane-1,2-diamine have been determined, revealing octahedral coordination geometries. nih.gov
Below is a hypothetical data table summarizing expected characterization data for a transition metal complex of this compound, based on known data for analogous compounds.
| Technique | Expected Observation |
| IR Spectroscopy | Shift in ν(N-H) and δ(N-H) bands upon coordination. |
| ¹H NMR | Downfield or upfield shifts of ligand protons upon complexation. |
| UV-Vis | Appearance of new d-d transition bands in the visible region. |
| X-ray Crystallography | Confirmation of bidentate chelation and specific chelate ring conformation. |
Metal-Ligand Interactions and Stability
The stability of metal complexes with this compound is influenced by several factors:
The Chelate Effect: The formation of a five-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate amine ligands. libretexts.orgslideshare.net This is a well-established principle in coordination chemistry. scribd.com
Ligand Basicity: The electron-donating 4-methoxy group on the phenyl ring increases the electron density on the nitrogen atoms, enhancing their basicity and ability to donate to a metal center. This generally leads to the formation of more stable complexes. scribd.com
Nature of the Metal Ion: The stability of the complex also depends on the nature of the metal ion, including its charge and ionic radius. The Irving-Williams series, for example, predicts the relative stabilities of complexes with divalent first-row transition metals. youtube.com
The stability of these complexes can be quantified by determining their formation constants (stability constants) through methods such as potentiometric titration or spectrophotometric analysis. researchgate.net
Reactivity and Catalytic Implications of Coordination Compounds
Chiral 1,2-diamine metal complexes are of significant interest due to their extensive applications in asymmetric catalysis. sigmaaldrich.com Complexes of this compound are expected to be effective catalysts for a variety of enantioselective transformations.
The chiral environment created by the ligand around the metal center allows for the stereoselective synthesis of one enantiomer of a product over the other. rsc.org For example, ruthenium complexes of the related (1R,2R)-(+)-1,2-diphenylethylenediamine are widely used in the asymmetric hydrogenation of ketones. sigmaaldrich.com
Potential catalytic applications for metal complexes of this compound include:
Asymmetric hydrogenation
Asymmetric transfer hydrogenation
Enantioselective Michael additions
Asymmetric C-H activation
The reactivity of the coordinated ligand itself can also be modified. For instance, the acidity of the N-H protons is altered upon coordination, which can be exploited in subsequent reactions.
The following table lists some well-known catalytic applications of analogous chiral diamine complexes.
| Catalytic Reaction | Metal | Ligand Type | Reference |
| Asymmetric Hydrogenation | Ruthenium | 1,2-Diphenylethane-1,2-diamine | sigmaaldrich.com |
| Asymmetric Transfer Hydrogenation | Rhodium | Substituted 1,2-diamines | rsc.org |
| Enantioselective α-amination | Rhodium | Chiral-at-metal with achiral diamine | rsc.org |
| Hydrosilylation of Imines | Zinc | DPEN-derived ligands | sigmaaldrich.com |
Theoretical and Mechanistic Investigations
Computational Chemistry and Molecular Modeling Studies
Computational methods have proven to be powerful tools for exploring the energetic landscapes of reactions catalyzed by complexes of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine. These studies provide insights that are often difficult to obtain through experimental means alone.
While specific DFT calculations exclusively for this compound are not extensively reported in the public domain, the principles of such studies can be inferred from research on structurally similar chiral diamines, such as derivatives of (1R,2R)-1,2-diaminocyclohexane. DFT calculations are pivotal in mapping out the potential energy surfaces of catalytic cycles. For instance, in asymmetric transfer hydrogenation of ketones, a common application for such ligands, DFT can be used to model the reaction pathway.
These calculations typically involve:
Geometry Optimization: Determining the lowest energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.
A hypothetical DFT study on a ruthenium complex of this compound in the hydrogenation of a prochiral ketone would likely investigate the formation of the active catalyst, the coordination of the ketone, the hydride transfer step, and the release of the chiral alcohol product. The calculated energy barriers for the competing transition states leading to the (R) and (S) enantiomers of the product would provide a theoretical basis for the observed enantioselectivity. The methoxyphenyl group's electronic and steric influence on the stability of these transition states would be a key area of investigation.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the catalyst-substrate system in solution, providing insights into conformational flexibility and solvent effects that are not always captured by static DFT calculations. For a catalyst derived from this compound, MD simulations could be employed to:
Study Catalyst-Substrate Pre-organization: Investigate how the substrate approaches and binds to the chiral catalyst in the solvent environment.
Analyze Conformational Dynamics: Explore the different conformations of the flexible ethane (B1197151) backbone and the methoxyphenyl group and how these motions influence the catalytic pocket.
Elucidate the Role of Solvent: Understand how solvent molecules interact with the catalyst and substrate and participate in the reaction mechanism.
Mechanistic Elucidation of Asymmetric Transformations
Experimental and computational approaches are often combined to build a comprehensive picture of the reaction mechanism.
The enantioselectivity of a reaction catalyzed by a complex of this compound is determined by the energy difference between the diastereomeric transition states. The analysis of these transition states is crucial for understanding the origin of stereocontrol.
In the context of Noyori-type asymmetric hydrogenation catalysts, the interaction between the catalyst and the substrate is believed to involve a six-membered pericyclic transition state. acs.orgchem-station.com The chiral environment created by the diamine ligand, including the stereogenic center and the orientation of the methoxyphenyl group, dictates the preferred orientation of the substrate. This leads to a lower energy transition state for the formation of one enantiomer over the other.
Computational modeling, particularly DFT, is essential for visualizing and quantifying these interactions. nih.gov The analysis would focus on steric repulsions and attractive non-covalent interactions within the transition state structure.
Hydrogen bonding and other non-covalent interactions play a critical role in the stabilization of the transition state and are often key to achieving high enantioselectivity. In catalysts derived from this compound, the N-H protons of the diamine ligand are crucial.
These N-H groups can form hydrogen bonds with the carbonyl group of the substrate, helping to lock it into a specific conformation within the catalytic pocket. nih.gov This pre-organization of the substrate facilitates the subsequent hydride transfer from the metal center. The methoxy (B1213986) group on the phenyl ring can also participate in non-covalent interactions, such as C-H···π or lone pair-π interactions, which can further influence the geometry and stability of the transition state. The cooperative effect of these interactions is often what leads to high levels of stereocontrol. nih.gov
Kinetic studies provide experimental data on the reaction rates and their dependence on the concentrations of reactants, catalyst, and other species. This information is vital for determining the rate law of the reaction and identifying the rate-determining step (RDS) of the catalytic cycle.
For a reaction catalyzed by a complex of this compound, kinetic experiments would involve monitoring the reaction progress over time under various conditions. For example, in an asymmetric transfer hydrogenation, one could vary the initial concentrations of the ketone, the hydrogen donor (e.g., isopropanol (B130326) or formic acid), and the catalyst.
The results of these studies can help to validate or refute proposed mechanisms. For instance, if the reaction rate is found to be first order in the catalyst and the substrate, and zero order in the hydrogen donor, it would suggest that the hydride transfer from the catalyst to the substrate is the rate-determining step. Real-time monitoring techniques, such as in-situ NMR spectroscopy, can be particularly powerful for these investigations, allowing for the observation of catalyst resting states and intermediates. acs.org While specific kinetic data for this compound is scarce in the literature, the general methodologies are well-established for similar catalytic systems. acs.orgbath.ac.uk
Emerging Research Areas and Future Perspectives
Development of Novel Analogues and Derivatives with Enhanced Properties
The modification of the (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine scaffold is a key area of research aimed at fine-tuning its chemical and physical properties for specific applications. By introducing different functional groups onto the aromatic ring or the diamine backbone, scientists can create a library of analogues with enhanced catalytic activity, improved solubility, and tailored biological interactions. smolecule.com
Research has shown that derivatives can be designed to modulate biological pathways, acting as ligands for specific enzymes and receptors. smolecule.com For example, the introduction of a bromine atom to the phenyl ring, creating compounds like (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine, alters the electronic properties and provides a handle for further synthetic transformations through substitution reactions. smolecule.com This modification can influence the compound's interaction with biological targets, with preliminary studies on such derivatives suggesting potential antimicrobial and anticancer properties. smolecule.com
Furthermore, the core diamine structure is being incorporated into larger, more complex molecules to develop highly selective therapeutic agents. nih.gov The goal is to create derivatives that not only bind to a specific receptor but also trigger a desired signaling pathway, a concept known as biased agonism. nih.gov Computational analysis plays a significant role in this area, helping to predict how structural modifications, such as the incorporation of a BODIPY molecule, can drastically alter the basicity and electronic nature of the amine centers. rsc.org
| Analogue/Derivative | Structural Modification | Potential Enhanced Property or Application | Reference |
|---|---|---|---|
| (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine | Addition of a bromine atom to the phenyl ring. | Altered electronic properties; potential for enhanced biological activity (antimicrobial, anticancer); handle for further functionalization. | smolecule.com |
| BODIPY-appended Diamines | Covalent attachment of a fluorescent BODIPY dye to the diamine. | Creation of a multifunctional molecule for sensing or imaging; altered amine basicity. | rsc.org |
| N,N'-Dialkylated Diamines | Alkylation of the nitrogen atoms (e.g., N,N'-dimethyl). | Modified steric and electronic environment for use as a chiral ligand in asymmetric catalysis. | strem.com |
Green Chemistry Approaches in Synthesis and Catalysis
In line with the growing demand for sustainable chemical manufacturing, researchers are developing greener synthetic routes for this compound and its derivatives. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
A typical synthesis involves the condensation of 4-methoxybenzaldehyde (B44291) with a source of ammonia (B1221849) and cyanide, followed by reduction and resolution, or the reductive amination of a suitable precursor. smolecule.com Green chemistry principles are being applied to these steps. For instance, an eco-friendly protocol has been developed for the synthesis of related N,N'-dibenzyl diamines which can be adapted for this compound. researchgate.net This approach involves the initial formation of a di-Schiff base in water, eliminating the need for organic solvents and the azeotropic removal of water. researchgate.net The subsequent reduction of the imine intermediates is achieved using sodium borohydride (B1222165) under solvent-free conditions, offering high yields and a simple work-up procedure. researchgate.net The use of water as a solvent and the avoidance of hazardous reagents and catalysts are key advantages of such methods. researchgate.net
| Synthetic Step | Traditional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Imine Formation (Condensation) | Often performed in organic solvents (e.g., toluene, methanol) with azeotropic removal of water. | Reaction performed in water as the solvent, avoiding organic solvents and complex distillation. | researchgate.net |
| Imine Reduction | Use of metal hydrides (e.g., LiAlH₄) in anhydrous organic solvents or catalytic hydrogenation at high pressure. | Reduction with a milder reagent like sodium borohydride (NaBH₄) under solvent-free conditions. | researchgate.net |
Advanced Characterization Techniques for Stereochemical Analysis
The precise determination of absolute configuration and enantiomeric excess (%ee) is critical for chiral compounds like this compound, as stereoisomers can have vastly different activities. While standard techniques like chiral HPLC and NMR are widely used, advanced methods are emerging to provide more detailed, rapid, or sensitive analysis.
One such advanced method is chiroptical sensing based on dynamic covalent chemistry. nsf.gov This technique involves the reversible formation of a Schiff base between the chiral diamine and a carefully selected achiral aldehyde probe, such as 2,4-dinitrobenzaldehyde. nsf.gov This reaction creates a new chiral entity that exhibits a distinct signal in circular dichroism (CD) spectroscopy. The sign and intensity of this CD signal can be directly correlated to the absolute configuration and enantiomeric composition of the diamine analyte. nsf.gov This method is practical as it often uses inexpensive, commercially available reagents and can be suitable for high-throughput screening. nsf.gov
For unambiguous structural proof, single-crystal X-ray crystallography remains the gold standard. When a crystalline derivative, such as a hydrochloride salt of the diamine, can be formed, this technique provides an unequivocal assignment of the relative and absolute stereochemistry of all chiral centers in the molecule. nih.govacs.org
| Technique | Principle | Application | Advantages | Reference |
|---|---|---|---|---|
| Chiroptical Sensing via Dynamic Covalent Chemistry | Reversible reaction of the diamine with an achiral probe to form a new chiral species with a strong CD signal. | Determination of absolute configuration and enantiomeric excess (%ee). | High sensitivity, rapid analysis, potential for high-throughput screening. | nsf.gov |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound or its salt to determine the precise three-dimensional arrangement of atoms. | Unambiguous determination of absolute configuration and solid-state conformation. | Provides definitive structural proof. | nih.govacs.org |
Synergistic Catalysis and Multifunctional Systems
This compound is increasingly being used not as a standalone catalyst but as a crucial component within more complex systems that rely on the interplay of multiple components. These include synergistic catalytic systems and multifunctional molecules.
In synergistic catalysis, the diamine functions as a chiral ligand that coordinates to a transition metal center (e.g., Copper, Rhodium, Palladium). nih.govacs.org The resulting complex combines the reactivity of the metal with the stereochemical control of the chiral ligand to achieve high yields and enantioselectivity in asymmetric reactions, such as reductive couplings or hydrogenations. nih.govgoogle.com The synergy arises because neither the metal salt alone nor the ligand alone can effectively catalyze the stereoselective transformation.
A second emerging area is the development of multifunctional systems where the diamine unit is covalently linked to another functional moiety, such as a fluorescent reporter. rsc.org For example, diamines appended with BODIPY fluorophores have been synthesized. rsc.org These molecules are multifunctional: the diamine part can act as a base or a metal-binding ligand, while the BODIPY part provides a fluorescent signal. Such systems could be used as chemosensors, where a change in the fluorescence output signals the binding of a metal ion or other analyte to the diamine site. Computational studies on these systems show that the appended group can significantly influence the electronic properties of the diamine, demonstrating a high degree of intramolecular interaction. rsc.org
| System Type | Components | Function / Application | Reference |
|---|---|---|---|
| Synergistic Catalysis | Chiral Diamine Ligand + Transition Metal (e.g., Cu, Pd) | Asymmetric synthesis (e.g., stereoselective C-C bond formation) with high enantioselectivity. | nih.govacs.org |
| Multifunctional System (Chemosensor) | Chiral Diamine (binding site) + BODIPY (fluorescent reporter) | Fluorescent sensing of metal ions or other analytes; probing reaction mechanisms. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
